molecular formula C8H16O B108996 2,5-Diethyltetrahydrofuran CAS No. 41239-48-9

2,5-Diethyltetrahydrofuran

Cat. No. B108996
CAS RN: 41239-48-9
M. Wt: 128.21 g/mol
InChI Key: YKWLEIXVUHRKEF-UHFFFAOYSA-N
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Description

2,5-Diethyltetrahydrofuran is a chemical compound that belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a five-membered ring consisting of four carbon atoms and one oxygen atom. The specific substitution pattern of this compound involves ethyl groups at the 2nd and 5th positions of the tetrahydrofuran ring.

Synthesis Analysis

The synthesis of 2,5-disubstituted tetrahydrofurans, including this compound, has been explored through various synthetic routes. One approach involves the AlCl3-catalyzed [3 + 2] cycloaddition reaction of activated cyclopropanes and aromatic aldehydes, leading to the formation of 2,5-diaryl tetrahydrofurans with high diastereoselectivity . Another method reported the synthesis of 2,5-disubstituted-3-hydroxytetrahydrofurans from a single aldol adduct, which could be applied to the preparation of marine epoxylipids . Additionally, the cis-trans configuration of 2,5-dialkyl-tetrahydrofurans, including this compound, has been established by synthesis from optically active secondary aliphatic alcohols .

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been characterized using various analytical techniques. X-ray crystallography has been employed to confirm the relative configurations of diastereomeric products obtained from synthetic reactions . The assignment of cis-trans configuration to constitutionally symmetrical 2,5-dialkyl-tetrahydrofurans has been achieved through synthetic methods and subsequent analysis .

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions due to its reactive tetrahydrofuran ring and the presence of ethyl substituents. For instance, the synthesis of 2,5-bis{(diethyl-3′-indolyl)methyl}furan involves the acid-catalyzed condensation of 2,5-bis(diethylhydroxymethyl)furan with indole, followed by metallation reactions to form dilithium, disodium, and dipotassium derivatives . Furthermore, the fluorination of 2,5-dimethyltetrahydrofuran has been studied, which is structurally similar to this compound, providing insights into potential reactions involving halogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the tetrahydrofuran core and the substituents attached to it. For example, enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been used to create novel biobased furan polyesters, indicating the potential of 2,5-disubstituted tetrahydrofurans in polymer synthesis. The molecular weights and physical properties of these polyesters have been characterized, demonstrating the versatility of the tetrahydrofuran scaffold in materials science .

Scientific Research Applications

  • Stereochemical Analysis and Synthesis :

    • Mihailović et al. (1967) established the configurations of the cis-trans stereoisomers of 2,5-Diethyltetrahydrofuran through synthesis involving the lead tetraacetate oxidation of corresponding optically active secondary aliphatic alcohols (Mihailović et al., 1967).
  • Solvent Applications in Organic Chemistry :

    • Aycock (2007) discussed 2-Methyltetrahydrofuran (MeTHF), similar to this compound, as a solvent with properties placing it between tetrahydrofuran (THF) and diethyl ether, demonstrating its utility in organometallic reactions and biphasic reactions (Aycock, 2007).
  • Catalytic Applications and Biomass Conversion :

    • Liu et al. (2020) explored the one-pot conversion of furfural into 2-methyltetrahydrofuran over non-precious metal catalysts, showcasing the compound's role in organic synthesis and biomass-derived chemical applications (Liu et al., 2020).
    • Scholz et al. (2014) studied the sequential transfer hydrogenation/hydrogenolysis of furfural to 2-methylfuran and 2,5-dimethylfuran over various catalysts, again highlighting the relevance in biomass conversion (Scholz et al., 2014).
  • Biocatalysis and Green Chemistry :

    • Gao et al. (2012) discussed using 2-Methyltetrahydrofuran (MeTHF), a biomass-derived solvent similar to this compound, in biocatalysis, particularly in the regioselective acylation of nucleosides, demonstrating the compound's role in sustainable and greener biocatalytic processes (Gao et al., 2012).
  • Chemical Synthesis and Polymer Research :

    • Turkin et al. (2022) reviewed advances in catalytic hydroconversion of 5-hydroxymethylfurfural into valuable chemicals like 2,5-dimethyltetrahydrofuran, underscoring the importance of these derivatives in replacing fossil fuel resources (Turkin et al., 2022).

Mechanism of Action

Target of Action

2,5-Diethyltetrahydrofuran, also known as 2,5-diethyloxolane, is primarily used as a solvent in organic synthesis . It facilitates the dissolution of reactants and products, thereby playing a crucial role in the reaction process .

Mode of Action

The compound interacts with its targets (reactants) by dissolving them, thereby enabling the reactants to come into close contact and react with each other . This interaction leads to changes in the physical state of the reactants, facilitating the progression of the reaction .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the reaction it is involved in. For instance, in the synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran, the compound may facilitate the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water, soluble in alcohol, propylene glycol, and oils . This solubility profile can impact its distribution and elimination in an environment or system.

Result of Action

The primary result of this compound’s action is the facilitation of chemical reactions. By dissolving reactants and products, it enables chemical transformations to occur . The specific molecular and cellular effects depend on the nature of the reaction it is involved in.

properties

IUPAC Name

2,5-diethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-7-5-6-8(4-2)9-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWLEIXVUHRKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(O1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866039
Record name Furan, 2,5-diethyltetrahydro-
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colourless liquid; Powerful diffusive sweet-herbaceous carmellic aroma
Record name 2,5-Diethyltetrahydrofuran
Source Human Metabolome Database (HMDB)
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Record name 2,5-Diethyltetrahydrofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1441/
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Boiling Point

116.00 °C. @ 760.00 mm Hg
Record name 2,5-Diethyltetrahydrofuran
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Solubility

slightly, Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 2,5-Diethyltetrahydrofuran
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Record name 2,5-Diethyltetrahydrofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1441/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.827-0.833
Record name 2,5-Diethyltetrahydrofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS RN

41239-48-9
Record name 2,5-Diethyltetrahydrofuran
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Record name 2,5-Diethyltetrahydrofuran
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Record name Furan, 2,5-diethyltetrahydro-
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Record name Furan, 2,5-diethyltetrahydro-
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Record name 2,5-diethyltetrahydrofuran
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Record name 2,5-DIETHYLTETRAHYDROFURAN
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Record name 2,5-Diethyltetrahydrofuran
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URL http://www.hmdb.ca/metabolites/HMDB0029574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the safety of 2,5-Diethyltetrahydrofuran for fragrance use?

A1: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound for its use as a fragrance ingredient []. While the specific details of the assessment are not available in the provided abstract, the existence of such an assessment indicates that the compound's safety profile in the context of fragrance applications is being investigated.

Q2: Has this compound been identified in any natural sources?

A2: Yes, (−)-(2R:5R)-trans-2,5-Diethyltetrahydrofuran has been identified as a component of “Hōyō” mint oil []. This suggests that this specific stereoisomer of the compound could be explored as a naturally-derived fragrance ingredient.

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